MN-18 is classified as a synthetic cannabinoid, which are substances designed to mimic the effects of natural cannabinoids found in cannabis. It is structurally related to other synthetic cannabinoids such as NNEI, with modifications that enhance its receptor binding capabilities. The compound is often sold online, raising concerns regarding its safety and legal status, as it has been banned in several countries, including Sweden and Turkey.
The synthesis of MN-18 involves several chemical reactions that typically include the formation of the indazole core followed by functionalization with a naphthyl group. The synthetic pathway can be outlined as follows:
The specific reagents and conditions used in these reactions can vary, but common starting materials include 1-naphthylamine derivatives and various coupling agents.
The molecular formula of MN-18 is , with a molar mass of approximately 357.457 g/mol. The structural representation includes:
The three-dimensional structure can be modeled using computational chemistry software, allowing for visualization of the binding interactions within the cannabinoid receptors.
MN-18 undergoes various chemical reactions typical for synthetic cannabinoids:
The detailed reaction mechanisms involve ligand-receptor interactions characterized by conformational changes in both the receptor and the ligand upon binding.
MN-18 exerts its effects primarily through agonistic activity at cannabinoid receptors:
The efficacy of MN-18 at these receptors is demonstrated by its effective concentration values (EC50), which are reported as 2.028 nM at CB1 and 1.233 nM at CB2.
MN-18 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable applications in research and potential therapeutic uses.
MN-18 has been utilized in various research contexts:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4